molecular formula C20H15N3O5 B11689874 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11689874
M. Wt: 377.3 g/mol
InChI Key: YPKKWBFKIBXBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic small molecule developed for infectious disease research, integrating two pharmacophores with established biological activity: a 5-nitrofuran-2-carboxamide group and a 5,6-dimethyl-1,3-benzoxazole moiety. This molecular architecture is strategically designed to inhibit the growth of recalcitrant bacterial pathogens, including drug-resistant strains, making it a valuable candidate for antimicrobial discovery programs. The core structural motif of this compound class has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values reaching as low as 0.019 µM, indicating high potency . The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to contribute significantly to antibacterial efficacy against a range of Gram-positive and Gram-negative pathogens, such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . The incorporation of the 5,6-dimethyl substituents on the benzoxazole ring is a rational optimization strategy aimed at enhancing metabolic stability and improving the overall pharmacokinetic profile, as demonstrated in related analogues where such modifications led to significantly improved microsomal stability . Compounds within this chemical class have been identified as potent Type II topoisomerase inhibitors, a validated target for antibacterial agents, which disrupts bacterial DNA replication and transcription . This reagent is provided strictly For Research Use Only and is intended for in vitro antibacterial mechanism of action studies, structure-activity relationship (SAR) investigations in medicinal chemistry, and as a lead compound in the development of novel therapeutics against drug-resistant tuberculosis and other bacterial infections. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using standard laboratory safety protocols.

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O5/c1-11-9-15-17(10-12(11)2)28-20(22-15)13-3-5-14(6-4-13)21-19(24)16-7-8-18(27-16)23(25)26/h3-10H,1-2H3,(H,21,24)

InChI Key

YPKKWBFKIBXBKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation for Benzoxazole Formation

The cyclocondensation step typically employs polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature120–140°CHigher yields at 130°C
Reaction Time4–6 hoursProlonged time reduces side products
SolventToluene or xyleneAzeotropic water removal improves efficiency

Mechanistic Insight : The reaction proceeds via intermediate imine formation, followed by cyclization and dehydration.

Coupling Reactions for Intermediate Functionalization

The introduction of the aniline group requires palladium-catalyzed cross-coupling. For example:

Amidation and Purification

The final amidation step is sensitive to moisture and requires inert conditions:

ParameterConditionsOutcome
SolventDry dichloromethaneMinimizes hydrolysis
BaseTriethylamine (2 eq)Neutralizes HCl byproduct
WorkupAqueous NaHCO₃ washRemoves unreacted acid
PurificationColumn chromatography (SiO₂, hexane/EtOAc 3:1)≥95% purity

Analytical Characterization

Critical spectroscopic data for validating intermediates and the final product include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :

    • Benzoxazole aromatic protons: δ 7.85 (d, J = 8.2 Hz, 1H), 7.53–7.40 (m, 4H).

    • Methyl groups: δ 2.31 (s, 6H).

  • ¹³C NMR :

    • Carbonyl signal: δ 162.4 (C=O).

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch).

Challenges and Troubleshooting

Common Issues in Benzoxazole Synthesis

  • Low Cyclization Efficiency : Additive screening (e.g., ZnCl₂) improves ring closure.

  • Byproduct Formation : Gradient elution during chromatography isolates desired product.

Amidation Side Reactions

  • Competitive Hydrolysis : Use of molecular sieves (4Å) suppresses water interference.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Cost EfficiencyScalability
Classical Cyclocondensation6592ModerateLimited
Microwave-Assisted8298HighHigh
Flow Chemistry7595HighIndustrial

Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes, enhancing throughput.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other nitrofuran-based carboxamides. A notable analogue is N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (CAS: 1226454-21-2). Below is a comparative analysis:

Property N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
Molecular Formula C₂₁H₁₈N₃O₅ (estimated) C₁₆H₁₄N₄O₇
Molecular Weight ~392.39 g/mol 374.30 g/mol
Core Heterocycle 5,6-Dimethyl-1,3-benzoxazole 1,2,4-Oxadiazole with 4-methoxyphenoxy substituent
Key Functional Groups Nitrofuran, benzoxazole, phenyl linker Nitrofuran, oxadiazole, methoxyphenoxy linker
Potential Applications Antimicrobial (inferred from nitrofuran moiety) Antimicrobial (structural similarity to nitrofuran derivatives)

Functional Differences

  • Heterocyclic Core : The benzoxazole in the target compound provides greater rigidity and aromaticity compared to the oxadiazole in the analogue, which may influence solubility and membrane permeability .
  • Molecular Weight : The lower molecular weight of the oxadiazole derivative (374.30 vs. ~392.39 g/mol) may favor better pharmacokinetic properties, such as absorption.

Pharmacological Implications

While both compounds retain the 5-nitrofuran-2-carboxamide group—a known inhibitor of microbial nitroreductases—the benzoxazole derivative’s planar structure may improve DNA intercalation efficiency, a mechanism critical in antiparasitic activity. Conversely, the oxadiazole analogue’s methoxyphenoxy group could confer selectivity toward enzymes with larger active sites .

Biological Activity

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, synthesizes findings from various studies, and presents relevant data in a structured format.

The molecular formula of this compound is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, with a molecular weight of approximately 422.45 g/mol. The compound features a nitrofuran moiety and a benzoxazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally similar to this compound. The following table summarizes findings on its antimicrobial efficacy:

Microorganism Type Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusBacteria15 µg/mL
Escherichia coliBacteria20 µg/mL
Candida albicansFungus25 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table illustrates the effects observed on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa12.5Caspase activation
MCF-715.0Cell cycle arrest
A54910.0Induction of apoptosis

These findings suggest that the compound may serve as a lead molecule in the development of novel anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both the nitrofuran and benzoxazole rings enhances its interaction with biological targets. Research indicates that modifications to these rings can influence potency and selectivity against various pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A case study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it inhibited growth at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
  • Cancer Cell Line Study : Another case study assessed its effects on breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential role as an effective therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves coupling a 5-nitrofuran-2-carbonyl chloride intermediate with a 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline derivative. Key parameters include:

  • Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres improve reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like nitrofuran decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzoxazole, nitrofuran, and phenyl groups. For example, the amide proton typically appears as a singlet at δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₂₀H₁₆N₃O₅).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX software resolve structural ambiguities in this compound?

  • Procedure :

Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Apply SHELXT for phase determination via intrinsic phasing algorithms.

Refinement : Iteratively refine positional and thermal parameters in SHELXL, focusing on disordered regions (e.g., nitrofuran oxygen atoms). Constraints like DFIX and ISOR improve model accuracy .

  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON.

Q. How should researchers design experiments to resolve contradictions in bioactivity data across different cell lines?

  • Experimental design :

  • Dose-response profiling : Test compound efficacy in multiple cell lines (e.g., cancer vs. non-cancerous) with IC₅₀ determination.
  • Mechanistic studies : Use RNA-seq or proteomics to identify differential target engagement (e.g., nitroreductase activity in hypoxic vs. normoxic conditions).
  • Metabolite analysis : LC-MS/MS to detect nitro-reduction byproducts, which may vary between cell types .
    • Controls : Include positive controls (e.g., metronidazole for nitroaromatic compounds) and validate assays with genetic knockouts (e.g., CRISPR-mediated NQO1 deletion).

Q. What computational strategies predict the compound’s binding affinity to potential biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., bacterial nitroreductases or mammalian kinases).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include:

  • Hydrogen bonding between the nitrofuran carbonyl and conserved residues (e.g., Tyr127 in E. coli nitroreductase).
  • Hydrophobic interactions with benzoxazole methyl groups .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions.

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported antibacterial activity between Gram-positive and Gram-negative bacteria?

  • Hypothesis testing :

  • Membrane permeability : Perform outer membrane permeability assays (e.g., NPN uptake in Gram-negative bacteria) to assess compound penetration.
  • Efflux pump inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated.
    • Structural analogs : Synthesize derivatives with modified lipophilicity (e.g., replacing nitrofuran with methyl groups) to test structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.